molecular formula C3H5BrO2 B167591 (R)-(+)-2-Bromopropionic acid CAS No. 10009-70-8

(R)-(+)-2-Bromopropionic acid

Cat. No.: B167591
CAS No.: 10009-70-8
M. Wt: 152.97 g/mol
InChI Key: MONMFXREYOKQTI-UWTATZPHSA-N
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Description

®-(+)-2-Bromopropionic acid is a chiral organic compound with the molecular formula C3H5BrO2 It is an enantiomer of 2-bromopropionic acid, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Scientific Research Applications

®-(+)-2-Bromopropionic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.

    Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways involving brominated compounds.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and as a reagent in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Safety and Hazards

“®-(+)-2-Bromopropionic acid” is classified as Acute Tox. 4 Oral, Eye Dam. 1, and Skin Corr. 1B . It has hazard statements H302 and H314 . The compound has a flash point of 100 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Biochemical Analysis

Biochemical Properties

®-(+)-2-Bromopropionic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase, inhibiting their activity by binding to their active sites. This interaction disrupts the normal metabolic processes, leading to altered cellular functions. Additionally, ®-(+)-2-Bromopropionic acid can interact with proteins and other biomolecules, forming covalent bonds that modify their structure and function .

Cellular Effects

The effects of ®-(+)-2-Bromopropionic acid on various types of cells and cellular processes are profound. It influences cell function by disrupting metabolic pathways, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-(+)-2-Bromopropionic acid can inhibit the glycolytic pathway, resulting in decreased ATP production and altered energy metabolism. This compound also affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of action of ®-(+)-2-Bromopropionic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, ®-(+)-2-Bromopropionic acid binds to the active sites of enzymes, forming covalent bonds that inhibit their activity. This binding disrupts the normal catalytic function of the enzymes, leading to altered metabolic processes. Additionally, ®-(+)-2-Bromopropionic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-(+)-2-Bromopropionic acid change over time due to its stability and degradation. This compound is relatively stable under controlled conditions but can degrade over time, leading to reduced efficacy. Long-term studies have shown that ®-(+)-2-Bromopropionic acid can have lasting effects on cellular function, including persistent changes in metabolic pathways and gene expression. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of ®-(+)-2-Bromopropionic acid vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes and alter metabolic pathways without causing significant toxicity. At high doses, ®-(+)-2-Bromopropionic acid can cause toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on cellular function increases dramatically beyond a certain dosage. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biological systems .

Metabolic Pathways

®-(+)-2-Bromopropionic acid is involved in several metabolic pathways, including glycolysis and the tricarboxylic acid cycle. It interacts with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase, inhibiting their activity and disrupting normal metabolic processes. This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects .

Transport and Distribution

The transport and distribution of ®-(+)-2-Bromopropionic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments. Once inside the cell, ®-(+)-2-Bromopropionic acid can interact with various biomolecules, affecting its localization and function. The distribution of this compound within tissues is also influenced by its binding to plasma proteins and other transport molecules .

Subcellular Localization

The subcellular localization of ®-(+)-2-Bromopropionic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, ®-(+)-2-Bromopropionic acid can localize to the mitochondria, where it interacts with enzymes involved in energy metabolism. The subcellular localization of this compound can influence its biochemical effects and overall cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(+)-2-Bromopropionic acid can be synthesized through several methods. One common approach involves the bromination of propionic acid using bromine in the presence of a catalyst such as phosphorus tribromide. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired enantiomer.

Another method involves the use of chiral catalysts or chiral auxiliaries to induce asymmetry during the synthesis. For example, the use of chiral amines or chiral alcohols can help in obtaining the ®-enantiomer with high enantiomeric purity.

Industrial Production Methods

In industrial settings, the production of ®-(+)-2-Bromopropionic acid often involves large-scale bromination reactions. The process is optimized to maximize yield and minimize the formation of by-products. Industrial production may also employ continuous flow reactors to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-(+)-2-Bromopropionic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxypropionic acid.

    Reduction Reactions: The compound can be reduced to form 2-propionic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of ®-(+)-2-Bromopropionic acid can yield 2-bromoacetic acid under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Substitution: 2-Hydroxypropionic acid.

    Reduction: 2-Propionic acid.

    Oxidation: 2-Bromoacetic acid.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobutyric acid: Similar in structure but with an additional carbon atom in the chain.

    2-Chloropropionic acid: Similar but with a chlorine atom instead of bromine.

    2-Hydroxypropionic acid: The hydroxyl analog of 2-bromopropionic acid.

Uniqueness

®-(+)-2-Bromopropionic acid is unique due to its chiral nature and the presence of a bromine atom, which imparts distinct reactivity compared to its analogs. Its enantiomeric purity makes it valuable in stereochemical studies and enantioselective synthesis, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2R)-2-bromopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONMFXREYOKQTI-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10009-70-8
Record name 2-Bromopropionic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-bromopropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-BROMOPROPIONIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6UW4CM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions that significant epimerization was observed during acylation with (S)- and (R)-2-bromopropionic acids under microwave conditions. Can you elaborate on the implications of this finding for peptide synthesis?

A1: Epimerization, the undesirable change in stereochemistry at a chiral center, is a significant concern in peptide synthesis. In this specific research [], the use of both (S)- and (R)-2-bromopropionic acids under microwave conditions during acylation led to epimerization. This finding highlights the sensitivity of stereochemistry to reaction conditions, particularly when dealing with chiral building blocks like (R)-(+)-2-bromopropionic acid. For peptide synthesis, maintaining stereochemical integrity is crucial as different stereoisomers can exhibit vastly different biological activities. Therefore, the observation of epimerization underscores the importance of carefully optimizing reaction conditions, potentially exploring alternative heating methods or protecting groups, to ensure the desired stereochemical outcome when incorporating this compound or similar chiral building blocks into peptide sequences.

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